

# 2-Methyl-6-nitroanisole: A Versatile Starting Material for Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methyl-6-nitroanisole

Cat. No.: B171494

[Get Quote](#)

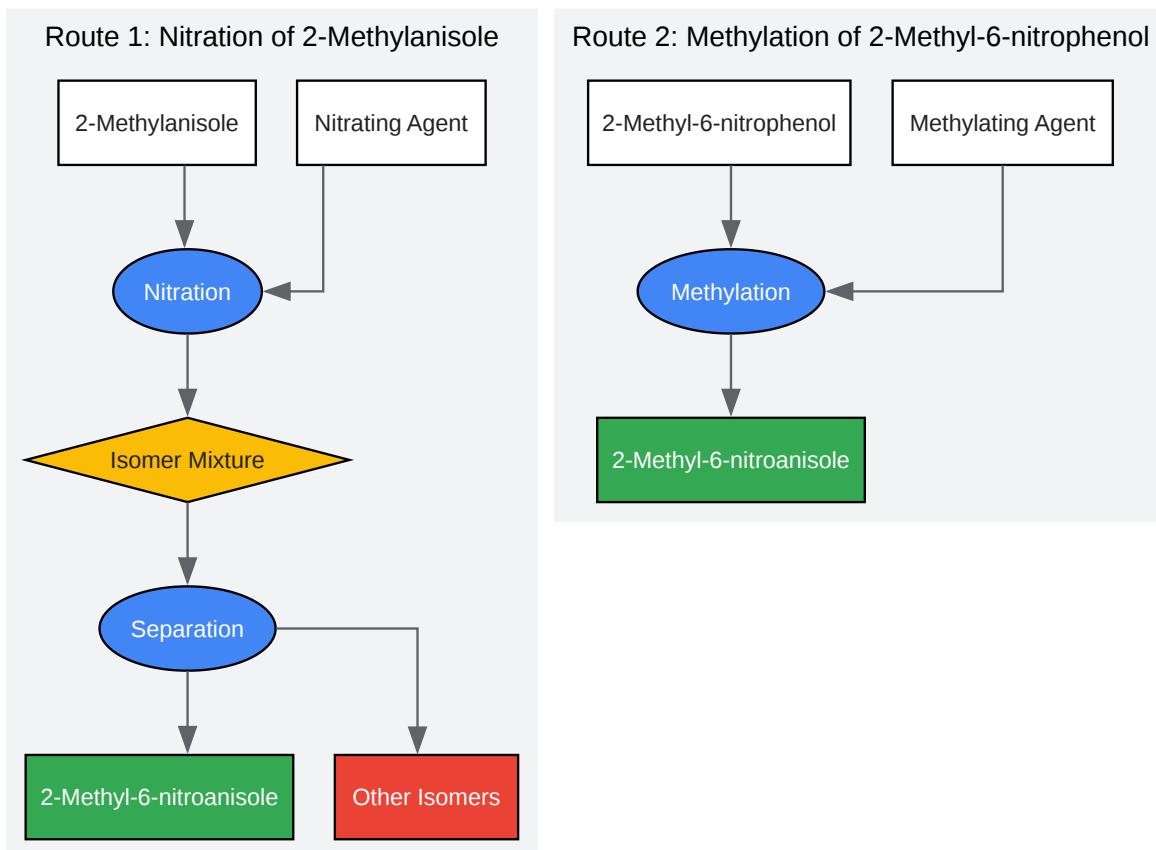
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Methyl-6-nitroanisole**, with the CAS number 18102-29-9, is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a methoxy group at the 1, 2, and 6 positions, respectively. The presence and strategic placement of these functional groups make it a valuable starting material and intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **2-Methyl-6-nitroanisole**, including detailed experimental protocols and safety information.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyl-6-nitroanisole** is presented below.


| Property          | Value                                                                                                       |
|-------------------|-------------------------------------------------------------------------------------------------------------|
| CAS Number        | 18102-29-9                                                                                                  |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>                                                               |
| Molecular Weight  | 167.16 g/mol                                                                                                |
| Appearance        | Typically a yellow to brown solid or liquid                                                                 |
| Solubility        | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. <a href="#">[1]</a> |

## Synthesis of 2-Methyl-6-nitroanisole

The primary synthetic routes to **2-Methyl-6-nitroanisole** involve either the direct nitration of 2-methylanisole or the methylation of 2-methyl-6-nitrophenol.

## Synthesis Workflow

## Synthesis Pathways to 2-Methyl-6-nitroanisole

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **2-Methyl-6-nitroanisole**.

## Experimental Protocols

### Route 1: Nitration of 2-Methylanisole (Illustrative Protocol)

Direct nitration of 2-methylanisole typically yields a mixture of isomers. Achieving high selectivity for the 2,6-isomer can be challenging and is sensitive to reaction conditions.

- Materials: 2-Methylanisole, nitric acid, sulfuric acid, acetic anhydride.
- Procedure:

- Cool a mixture of acetic anhydride and sulfuric acid to 0-5 °C in an ice bath.
- Slowly add nitric acid to the cooled mixture while maintaining the temperature.
- Add 2-methylanisole dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, stir the reaction mixture at a controlled temperature for a specified time.
- Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography or fractional distillation to separate the **2-Methyl-6-nitroanisole** from other isomers.

#### Route 2: Methylation of 2-Methyl-6-nitrophenol (Illustrative Protocol)

This method offers a more regioselective approach to the desired product.

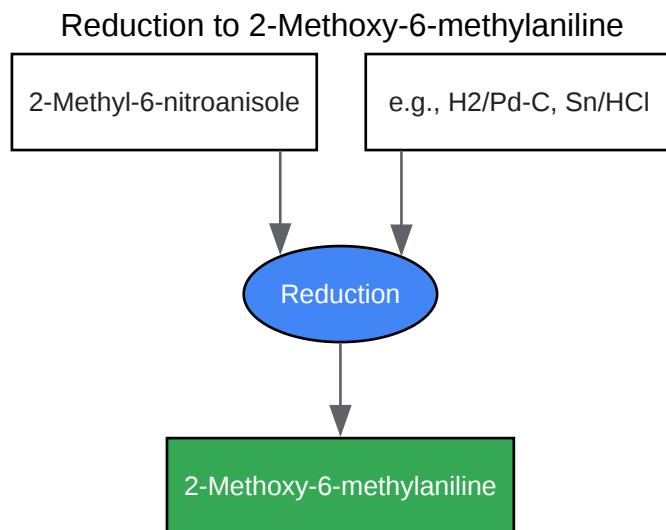
- Materials: 2-Methyl-6-nitrophenol, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate, sodium hydroxide), and a suitable solvent (e.g., acetone, DMF).
- Procedure:
  - Dissolve 2-methyl-6-nitrophenol in the chosen solvent in a round-bottom flask.
  - Add the base to the solution and stir to form the phenoxide salt.
  - Add the methylating agent dropwise to the reaction mixture.
  - Heat the mixture to reflux and monitor the reaction progress by TLC.

- Once the reaction is complete, cool the mixture to room temperature.
- Filter off any inorganic salts and remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the product by recrystallization or column chromatography if necessary.

## Spectroscopic Data

The structural characterization of **2-Methyl-6-nitroanisole** is confirmed by various spectroscopic techniques.

| Spectroscopic Data  |                                           |
|---------------------|-------------------------------------------|
| <sup>1</sup> H NMR  | Data not available in the search results. |
| <sup>13</sup> C NMR | Data not available in the search results. |
| IR Spectroscopy     | Data not available in the search results. |
| Mass Spectrometry   | Data not available in the search results. |


## Applications in Organic Synthesis

The reactivity of **2-Methyl-6-nitroanisole** is primarily dictated by the nitro group, which can undergo reduction, and the aromatic ring, which is susceptible to nucleophilic aromatic substitution.

## Key Reactions and Experimental Protocols

### 1. Reduction of the Nitro Group to form 2-Methoxy-6-methylaniline

The reduction of the nitro group is a common transformation, yielding the corresponding aniline, which is a valuable building block for the synthesis of heterocycles and other functionalized molecules.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 18102-29-9: 2-methoxy-1-methyl-3-nitrobenzene [cymitquimica.com]
- To cite this document: BenchChem. [2-Methyl-6-nitroanisole: A Versatile Starting Material for Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171494#2-methyl-6-nitroanisole-starting-material-for-organic-synthesis>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)